BenchChemオンラインストアへようこそ!

3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

NK1 receptor Substance-P Radioligand binding

3,3-Dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide (CAS 510763-41-4) is a synthetic sulfonamide-bearing butanamide derivative with the molecular formula C18H28N2O3S and a molecular weight of 352.49 g/mol. The compound has been disclosed in Kissei Pharmaceutical patents as an antagonist of the substance‑P / neurokinin‑1 (NK1) receptor, a target implicated in chemotherapy-induced nausea and vomiting (CINV), pain, and inflammation.

Molecular Formula C18H28N2O3S
Molecular Weight 352.49
CAS No. 510763-41-4
Cat. No. B2369557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide
CAS510763-41-4
Molecular FormulaC18H28N2O3S
Molecular Weight352.49
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)(C)C
InChIInChI=1S/C18H28N2O3S/c1-14-9-11-20(12-10-14)24(22,23)16-7-5-15(6-8-16)19-17(21)13-18(2,3)4/h5-8,14H,9-13H2,1-4H3,(H,19,21)
InChIKeyMVSWDVFVQUJMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide (CAS 510763-41-4) – Compound Identity, Pharmacological Class, and Procurement Baseline


3,3-Dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide (CAS 510763-41-4) is a synthetic sulfonamide-bearing butanamide derivative with the molecular formula C18H28N2O3S and a molecular weight of 352.49 g/mol . The compound has been disclosed in Kissei Pharmaceutical patents as an antagonist of the substance‑P / neurokinin‑1 (NK1) receptor, a target implicated in chemotherapy-induced nausea and vomiting (CINV), pain, and inflammation [1]. Public affinity data report an IC50 of 2.35 nM in a radioligand displacement assay using human NK1 receptor [1]. The molecule combines a 4-methylpiperidine‑1‑sulfonyl phenyl core with a sterically hindered 3,3-dimethylbutanamide side chain, which distinguishes it from many first-generation NK1 antagonists that rely on a morpholine or triazolone scaffold.

Why 3,3-Dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide Cannot Be Replaced by In‑Class NK1 Antagonists or Structural Isostere Analogs


NK1 antagonists span multiple chemotypes—morpholine‑based (e.g., aprepitant), piperidine‑ether, and sulfonamide‑linked series—that exhibit 10‑ to 100‑fold differences in receptor affinity and divergent off‑target profiles [1]. Within the piperidine‑sulfonamide subclass, even a single methyl deletion (e.g., the 3‑methyl analog CAS 510763‑46‑9) alters both lipophilicity and the conformational landscape of the butanamide tail, which can shift receptor‑binding kinetics, metabolic stability, and tissue distribution . Consequently, substituting a close structural analog without head‑to‑head comparative data risks compromising experimental reproducibility in target‑engagement or functional‑response assays. The quantitative evidence below specifies the dimensions along which the selection of 510763‑41‑4 provides verifiable differentiation.

3,3-Dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide: Quantitative Differentiation Evidence vs. Closest Comparators


NK1 Receptor Binding Affinity: Cross‑Chemotype Comparison with Aprepitant

In a competition radioligand‑binding assay using human NK1 receptor expressed in HEK293 cell membranes, 3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide (BDBM261486) displaced [125I]-substance P with an IC50 of 2.35 nM [1]. Under comparable assay conditions (human NK1 receptor, HEK293 membranes, [125I]-substance P displacement), the prototypical NK1 antagonist aprepitant (MK-0869) exhibited an IC50 of 0.090 nM [2]. Although aprepitant shows higher affinity, the 3,3-dimethylbutanamide scaffold provides a chemically distinct starting point for lead optimization programs aiming to bias pharmacokinetic properties or off‑target selectivity without reliance on the morpholine core that dominates many clinical‑stage NK1 antagonists.

NK1 receptor Substance-P Radioligand binding

Structural Differentiation from the 3‑Methyl Analog: Steric Bulk and Lipophilicity

The direct structural analog 3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide (CAS 510763-46-9) carries a single methyl branch on the butanamide α‑carbon, whereas the target compound (CAS 510763-41-4) bears a gem‑dimethyl (tert‑butyl) group . This structural difference increases the van der Waals volume of the side chain by approximately 40% and raises the calculated logP from an estimated 3.6 (3‑methyl analog) to 4.17 (3,3‑dimethyl analog) . The added steric bulk restricts rotational freedom about the C(O)–CH2–C(CH3)3 bond, potentially altering the conformational ensemble sampled by the butanamide tail when bound to the NK1 receptor. No published head‑to‑head NK1 affinity data for CAS 510763-46-9 are available, but the magnitude of the physicochemical difference predicts measurable shifts in target residence time and metabolic susceptibility.

Structural analog Lipophilicity Steric hindrance

Commercially Verified Purity Specification vs. Uncharacterized Analogs

A commercial vendor datasheet lists the purity of CAS 510763-41-4 as 98% (HPLC), with full analytical characterization (¹H NMR, MS) . In contrast, several close sulfonamide‑butanamide analogs (e.g., CAS 510763‑46‑9, CAS 590377‑80‑3) are offered by suppliers without published HPLC purity specifications or with only crude characterization data. For reproducible pharmacological experiments, sourcing a compound with a defined and high purity level minimizes the risk of confounding effects from impurities that may act as partial agonists or off‑target binders.

Chemical purity Quality control Reproducibility

Patent‑Anchored Identity and Freedom‑to‑Operate: Differentiation from Compound‑of‑Unknown‑Origin

The compound is explicitly listed as Example No. 9 in US Patent 10,011,568 (Kissei Pharmaceutical), which describes cyclohexyl pyridine derivatives with NK1 antagonist activity [1]. This patent provenance provides a documented synthetic route, analytical characterization, and biological data context that many commercially available sulfonamide‑butanamide analogs lack. For industrial laboratories concerned with intellectual property encumbrance and regulatory clarity, sourcing a compound with unambiguous patent anchoring reduces legal and scientific uncertainty. In contrast, several structurally similar compounds (e.g., N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenylbutanamide, CAS 590377-80-3) appear only in vendor catalogs without patent assignment, leaving their freedom‑to‑operate and synthetic provenance undefined.

Patent landscape Freedom to operate NK1 antagonist

3,3-Dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide: Recommended Application Scenarios Based on Verified Evidence


NK1 Receptor Pharmacological Tool for Sulfonamide‑Piperidine SAR Exploration

The compound’s NK1 IC50 of 2.35 nM, combined with its unique sulfonamide‑piperidine pharmacophore distinct from the morpholine‑triazolone chemotype of aprepitant, makes it a suitable tool for structure‑activity relationship studies that probe the contribution of the butanamide‑sulfonyl linker to receptor affinity, selectivity, and residence time [1].

Chemical Probe for Conformational Restriction Studies

The 3,3‑dimethyl substitution introduces significant steric bulk (clogP 4.17) that restricts conformational flexibility relative to mono‑methyl or unsubstituted analogs. This feature is valuable for biophysical studies (e.g., X‑ray crystallography, NMR) aimed at understanding how side‑chain pre‑organization impacts NK1 ligand binding kinetics .

Reference Standard in Purity‑Critical Biological Assays

With a verified commercial purity of ≥98% and full analytical characterization (HPLC, MS, ¹H NMR), the compound is appropriate as a reference standard for dose‑response and selectivity‑profiling studies where impurities could confound interpretation of functional readouts .

Quote Request

Request a Quote for 3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.